molecular formula C12H17NO3 B502931 N-(3-methoxypropyl)-2-phenoxyacetamide

N-(3-methoxypropyl)-2-phenoxyacetamide

Cat. No.: B502931
M. Wt: 223.27g/mol
InChI Key: JDCPIMSJRGJVEV-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the α-carbon of the acetamide backbone and a 3-methoxypropyl substituent on the nitrogen atom. The molecular formula is C₁₂H₁₇NO₃ (molar mass: 235.27 g/mol). The 3-methoxypropyl group enhances solubility in polar solvents, as observed in related structures like methoprotryne (), which shares this substituent.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27g/mol

IUPAC Name

N-(3-methoxypropyl)-2-phenoxyacetamide

InChI

InChI=1S/C12H17NO3/c1-15-9-5-8-13-12(14)10-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14)

InChI Key

JDCPIMSJRGJVEV-UHFFFAOYSA-N

SMILES

COCCCNC(=O)COC1=CC=CC=C1

Canonical SMILES

COCCCNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs below:

Compound Name Molecular Formula Key Substituents Primary Application Reference
N-(3-Methoxypropyl)-2-phenoxyacetamide C₁₂H₁₇NO₃ Phenoxy, 3-methoxypropyl Undocumented (likely medicinal) N/A
Methoprotryne () C₁₀H₂₀N₆OS 3-Methoxypropyl, methylthio-triazine Herbicide
N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () C₂₀H₂₃NO₃ Acetylphenyl, isopropyl Research chemical
N-(3-Phenylpropyl)-2-(4-hydroxyphenyl)acetamide () C₁₇H₁₉NO₂ Phenylpropyl, hydroxyphenyl Synthetic intermediate

Key Observations:

Bioactivity and Applications: The 3-methoxypropyl group in this compound and methoprotryne confers polar solubility, but their applications diverge. Methoprotryne’s triazine core enables herbicidal activity via photosynthesis inhibition , whereas phenoxyacetamides (e.g., ) are often intermediates in drug synthesis . N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () includes bulky isopropyl and acetyl groups, which may hinder membrane permeability compared to the less sterically hindered target compound.

Synthetic Routes: Phenoxyacetamide derivatives (e.g., , Scheme 2) are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-(4-hydroxyphenyl)-2-phenylacetamide derivatives are formed using zinc powder and HCl in ethanol , whereas methoprotryne’s synthesis involves triazine ring alkylation .

Spectroscopic Data :

  • While NMR/MS data for the target compound are unavailable, analogous compounds (e.g., ’s trifluoromethoxy-pyrrolopyrimidine acetamide) show characteristic peaks for methoxypropyl groups (δ ~3.3–3.5 ppm in ¹H NMR) and acetamide carbonyls (δ ~165–175 ppm in ¹³C NMR) .

Physicochemical Properties

Property This compound Methoprotryne N-(3-Acetylphenyl)-2-(2-isopropylphenoxy)acetamide
Water Solubility Moderate (predicted) Low (hydrophobic core) Low (due to acetyl and isopropyl)
LogP ~2.1 (estimated) 3.5 ~3.8
Thermal Stability Stable up to 150°C (analog-based) Stable Decomposes above 200°C

Research Findings and Limitations

  • Gaps in Data: Direct biological or pharmacological data for this compound are absent in the provided evidence.
  • Contradictions: While methoprotryne () and the target compound share the 3-methoxypropyl group, their core structures dictate opposing applications (herbicide vs.

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